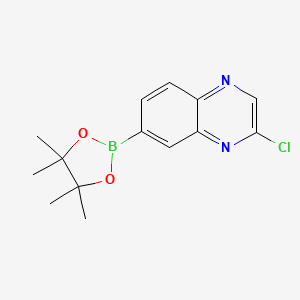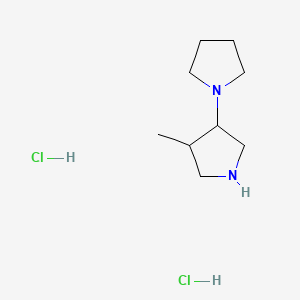
4'-Methyl-1,3'-bipyrrolidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Methyl-1,3’-bipyrrolidine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is a derivative of bipyrrolidine, a bicyclic structure consisting of two pyrrolidine rings. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-1,3’-bipyrrolidine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpyrrolidine with a suitable bipyrrolidine precursor in the presence of a strong acid like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of 4’-Methyl-1,3’-bipyrrolidine dihydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Methyl-1,3’-bipyrrolidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of the reduced amine derivatives.
Substitution: Formation of substituted bipyrrolidine derivatives.
Applications De Recherche Scientifique
4’-Methyl-1,3’-bipyrrolidine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4’-Methyl-1,3’-bipyrrolidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1H-pyrazole-3,4-diamine dihydrochloride
- Pyrrolopyrazine derivatives
- Pyrrolidine-2,5-diones
Uniqueness
4’-Methyl-1,3’-bipyrrolidine dihydrochloride is unique due to its specific bipyrrolidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different profile of reactivity and interaction with biological targets, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H20Cl2N2 |
|---|---|
Poids moléculaire |
227.17 g/mol |
Nom IUPAC |
3-methyl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c1-8-6-10-7-9(8)11-4-2-3-5-11;;/h8-10H,2-7H2,1H3;2*1H |
Clé InChI |
BCRQYQFVCJTNGT-UHFFFAOYSA-N |
SMILES canonique |
CC1CNCC1N2CCCC2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


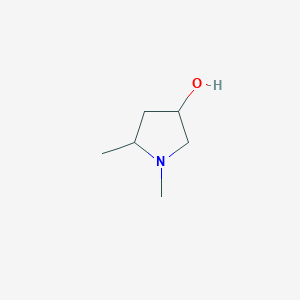

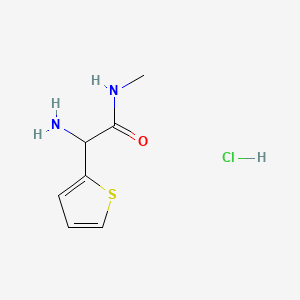
![2-[3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458555.png)
![Tert-butyl 1-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458560.png)
![tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13458568.png)
![3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13458571.png)
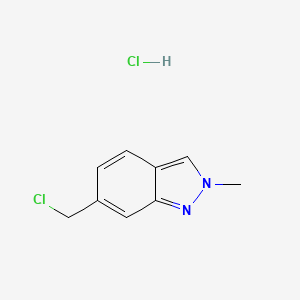
![{Bicyclo[3.1.1]heptan-3-yl}methanol](/img/structure/B13458586.png)

![2-[(Tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13458593.png)
![Ethyl5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B13458597.png)
